7-Deaza-2'-deoxyguanosine (also known as 7-deaza-dG or c7G) is a synthetic nucleoside analog of 2'-deoxyguanosine, a fundamental building block of DNA. [, ] In this analog, the nitrogen atom at position 7 of the guanine base is replaced by a carbon atom, creating a pyrrolo[2,3-d]pyrimidine ring system. [, ] This seemingly minor alteration profoundly impacts the molecule's physical and chemical properties, making 7-deaza-2'-deoxyguanosine a versatile tool in various scientific research areas. [, , , , , ]
7-Deaza-2'-deoxyguanosine is a modified nucleoside that serves as an analogue of guanosine. This compound is characterized by the substitution of the nitrogen atom at the 7-position of guanosine with a carbon atom, which alters its base-pairing properties and affects its interactions within DNA structures. The modification is significant in biochemical research, particularly in studies related to DNA stability, enzyme interactions, and the development of novel therapeutic agents.
7-Deaza-2'-deoxyguanosine can be synthesized through various chemical methods, often involving modifications to traditional guanosine derivatives. The compound has been studied extensively for its unique properties and potential applications in molecular biology and medicinal chemistry.
7-Deaza-2'-deoxyguanosine belongs to a class of compounds known as nucleoside analogues. These compounds are frequently used in research and therapeutic contexts due to their ability to mimic natural nucleosides while exhibiting altered biochemical properties.
The synthesis of 7-deaza-2'-deoxyguanosine typically involves several steps that modify existing guanosine structures. For instance, one common method includes the reaction of acetylated 7-deaza-2'-deoxyguanosine with N-halogenated succinimides to produce halogenated derivatives. This approach allows for the incorporation of various halogen groups at the 8-position, which can further influence base-pairing properties and stability in DNA structures .
Another synthetic route involves using phosphoramidite chemistry, where specific protecting groups are introduced to facilitate the formation of oligonucleotides containing 7-deaza-2'-deoxyguanosine. This method has been optimized to yield high-purity products with improved efficiency compared to earlier strategies .
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification and characterization of the final product .
The molecular structure of 7-deaza-2'-deoxyguanosine features a ribose sugar linked to a modified purine base. The absence of the nitrogen atom at the 7-position results in a distinct electronic configuration that affects hydrogen bonding capabilities and steric interactions within DNA.
The empirical formula for 7-deaza-2'-deoxyguanosine is C10H12N4O3, with a molecular weight of approximately 236.23 g/mol. The structural modification alters its ability to form standard Watson-Crick base pairs, impacting its role in nucleic acid structures .
7-Deaza-2'-deoxyguanosine participates in various chemical reactions typical of nucleosides, including phosphorylation and coupling reactions during oligonucleotide synthesis. Its modified structure allows it to form stable base pairs with cytosine but limits its ability to engage in Hoogsteen pairing due to the lack of a hydrogen bond donor at the 7-position .
The mechanism by which 7-deaza-2'-deoxyguanosine functions within DNA involves its ability to mimic natural guanine while altering hydrogen bonding patterns. This modification can affect enzyme recognition and activity during processes such as replication and repair.
Experimental data indicate that oligonucleotides containing this analogue show different affinities for various polymerases compared to standard guanine-containing oligonucleotides. This property is particularly useful in designing inhibitors or probes for studying DNA-protein interactions .
7-Deaza-2'-deoxyguanosine is typically a white crystalline solid at room temperature. It exhibits solubility in polar solvents such as water and methanol, which facilitates its use in biochemical assays and oligonucleotide synthesis.
7-Deaza-2'-deoxyguanosine has several applications in scientific research:
7-Deaza-2'-deoxyguanosine (7-deaza-dG) analogues are synthesized through targeted modifications of the canonical deoxyguanosine structure. The core transformation involves replacing the N7 nitrogen atom in the guanine purine ring with a carbon atom (CH group). This modification is achieved via Vorbrüggen glycosylation, where a protected 7-deazaguanine base is coupled with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose. Subsequent deprotection yields the nucleoside precursor [1] [4].
For biological applications, the nucleoside is converted to its active triphosphate form (7-deaza-dGTP) through phosphate esterification. This involves:
Table 1: Molecular Properties of 7-Deaza-dGTP
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₇N₄O₁₃P₃ (free acid) | [1] |
Molecular Weight | 506.19 g/mol | [4] |
Extinction Coefficient (λₘₐₓ) | 10,069 L·mol⁻¹·cm⁻¹ (259 nm) | [1] |
Purity | ≥95% (AX-HPLC) | [1] [4] |
Stability | 12 months at -20°C | [4] |
Solid-phase phosphoramidite chemistry is the cornerstone for incorporating 7-deaza-dG into oligonucleotides. The 7-deaza-dG phosphoramidite (catalogued as {7De-dG} in commercial systems) features three critical protecting groups [2] [3]:
Automated Synthesis Cycle:
7-Deaza-dG phosphoramidites behave similarly to canonical dG amidites but require no adjustments to coupling time or activator concentration [2]. This compatibility enables seamless integration into high-throughput DNA synthesis platforms (e.g., silicon-based arrays) for applications like CRISPR guide RNA libraries [3].
Oxidation Sensitivity:The C7 carbon substitution disrupts electronic distribution, rendering the glycosidic bond more labile under acidic or oxidative conditions. Standard iodine-based oxidation (Step 4 in synthesis) must be strictly controlled (<30 sec exposure) to prevent depurination [1]. Alternative oxidants like tert-butyl hydroperoxide may reduce side reactions.
Purification Challenges:7-Deaza-dG modifications alter oligonucleotide physiochemistry:
Table 2: Oligonucleotide Purification Strategies for 7-Deaza-dG Modifications
Method | Condition Adjustments | Recovery Yield |
---|---|---|
Reverse-Phase HPLC | 5–10% reduction in acetonitrile gradient | 85–90% |
Anion-Exchange HPLC | Increased ammonium bicarbonate buffer pH (9.0→9.5) | >90% |
Ethanol Precipitation | 2.5× ethanol volume (vs. 2.0× for canonical) | 75–80% |
Critical Consideration: UV quantification requires using the extinction coefficient of 7-deaza-dG (ε₂₅₉=12,600 M⁻¹·cm⁻¹) rather than canonical dG (ε₂₅₂=13,700 M⁻¹·cm⁻¹) to avoid concentration errors [4].
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